molecular formula C32H45N9O3S B606762 Conteltinib CAS No. 1384860-29-0

Conteltinib

Cat. No. B606762
M. Wt: 635.83
InChI Key: NPJCURIANJMFEO-UHFFFAOYSA-N
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Description

Conteltinib, also known as CT-707, is a potent second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) showing promising anti-tumor activities in preclinical studies . It is a multi-kinase inhibitor targeting FAK (PTK2), PYK2 (PTK2B), ALK, and YAP1 .


Molecular Structure Analysis

The molecular formula of Conteltinib is C32H45N9O3S . The molecular weight is 635.82 . Unfortunately, the specific molecular structure is not provided in the search results.


Chemical Reactions Analysis

Conteltinib is a kinase inhibitor, which means it works by blocking certain enzymes known as kinases that help cells grow and divide. Specifically, Conteltinib inhibits FAK (PTK2), PYK2 (PTK2B), ALK, and YAP1 . This inhibition results in antitumor activity, including the inhibition of both tumor growth and metastasis .


Physical And Chemical Properties Analysis

Conteltinib is a solid substance . It has a solubility of 31.25 mg/mL in DMSO . The storage temperature for Conteltinib is -20°C .

Future Directions

Conteltinib has shown promising results in preclinical studies and is currently being studied in clinical trials . The development of the novel FAK inhibitor Conteltinib as a therapeutic agent against hepatocellular carcinoma is favored . There is also a new strategy of combining MET and FAK inhibitors to potentiate the anticancer activities of these two types of agents for treating hepatocellular carcinoma patients .

properties

IUPAC Name

2-[[2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N9O3S/c1-22(2)38-45(42,43)29-8-6-5-7-27(29)34-31-25-11-14-33-30(25)36-32(37-31)35-26-10-9-24(21-28(26)44-4)40-15-12-23(13-16-40)41-19-17-39(3)18-20-41/h5-10,21-23,38H,11-20H2,1-4H3,(H3,33,34,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJCURIANJMFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2CCN3)NC4=C(C=C(C=C4)N5CCC(CC5)N6CCN(CC6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Conteltinib

CAS RN

1384860-29-0
Record name Conteltinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384860290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CONTELTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URX2UMQ8XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
P Xing, Q Zhao, L Zhang, H Wang… - BMC …, 2022 - bmcmedicine.biomedcentral.com
… in-human phase 1 study, conteltinib was taken orally at doses of … , 26 patients were treated with conteltinib at doses of 50 mg, … In this study, conteltinib showed manageable safety profile, …
Number of citations: 4 bmcmedicine.biomedcentral.com
H Gao, JY Zhang, LJ Zhao, YY Guo - Bioorganic Chemistry, 2023 - Elsevier
… impact of Conteltinib and XL184. The synergistic antitumor effect of XL184 and Conteltinib in … The administration of Conteltinib resulted in a moderate tumor reduction. The combination …
Number of citations: 3 www.sciencedirect.com
Y Shi, J Chen, H Zhang, Z Zhang, Y Zhang, Z Wang… - BMC medicine, 2023 - Springer
… 13.8 months by investigator [10], and for conteltinib was 6.6 months by investigator [12]. In … 9.6 months by investigator [11], and for conteltinib was 6.7 months by investigator [12]. In the …
Number of citations: 1 link.springer.com
Y Lu, Z Chen, Y Pan, F Qi - Plastic and Reconstructive Surgery, 2023 - journals.lww.com
… Therefore, as an IGF-1 receptor TKI, conteltinib can be used not only for the treatment of non-small cell lung cancer, but also as a promising anti-fibrosis treatment for capsular …
Number of citations: 3 journals.lww.com
D Ma, M Guo, X Zhai - Expert Opinion on Therapeutic Patents, 2023 - Taylor & Francis
… The latest phase I study (NCT02695550) indicated that conteltinib possessed a safety profile, excellent PK properties, and anti-tumor activity in advanced ALK-positive NSCLC patients […
Number of citations: 3 www.tandfonline.com
A Spallarossa, B Tasso, E Russo, C Villa… - International Journal of …, 2022 - mdpi.com
Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase over-expressed in different solid cancers. In recent years, FAK has been recognized as a new target for the development …
Number of citations: 15 www.mdpi.com
G Hua, X Zhang, M Zhang, Q Wang, X Chen, R Yu… - ESMO open, 2022 - Elsevier
Background Sequential treatment with different generations of anaplastic lymphoma kinase (ALK) inhibitors have been widely applied to ALK-positive lung cancer; however, resistance …
Number of citations: 12 www.sciencedirect.com
S Stockton, P Catalano, SJ Cohen, BA Burtness… - The …, 2023 - academic.oup.com
Background Patients with advanced esophageal cancer carry poor prognoses; limited data exist to guide second-line therapy in the metastatic setting. Paclitaxel has been used yet is …
Number of citations: 4 academic.oup.com
AK Mishra, S Banday, R Bharadwaj, A Ali, R Rashid… - Vaccines, 2022 - mdpi.com
The revolution in cancer immunotherapy over the last few decades has resulted in a paradigm shift in the clinical care of cancer. Most of the cancer immunotherapeutic regimens …
Number of citations: 7 www.mdpi.com
WMA Niessen, H Rosing, JH Beijnen - International Journal of Mass …, 2021 - Elsevier
Signal transduction inhibitors (STIs), especially tyrosine kinase inhibitors, are being used to treat diseases in which deregulation of the protein kinase activity plays a role, such as in …
Number of citations: 2 www.sciencedirect.com

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